molecular formula C8H7ClN2O B15070864 (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1352908-53-2

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B15070864
CAS No.: 1352908-53-2
M. Wt: 182.61 g/mol
InChI Key: RNHWHCWVLBWNHQ-UHFFFAOYSA-N
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Description

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chloro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol apart from these similar compounds is its specific substitution pattern and the presence of both a chloro and a hydroxymethyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

1352908-53-2

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-3,12H,4H2,(H,10,11)

InChI Key

RNHWHCWVLBWNHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)CO)Cl

Origin of Product

United States

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